[(4-Bromothiophen-2-yl)methyl](propyl)amine
Description
(4-Bromothiophen-2-yl)methylamine is a secondary amine featuring a brominated thiophene ring and a propyl chain. The propyl group contributes moderate steric hindrance (A-value = 1.8), as derived from methyl and ethyl group extrapolations . This compound’s structural uniqueness lies in its sulfur-containing heterocycle and bromine substitution, which may confer distinct physicochemical or biological properties compared to other amines.
Properties
Molecular Formula |
C8H12BrNS |
|---|---|
Molecular Weight |
234.16 g/mol |
IUPAC Name |
N-[(4-bromothiophen-2-yl)methyl]propan-1-amine |
InChI |
InChI=1S/C8H12BrNS/c1-2-3-10-5-8-4-7(9)6-11-8/h4,6,10H,2-3,5H2,1H3 |
InChI Key |
HQQLKVKBEKZCIA-UHFFFAOYSA-N |
Canonical SMILES |
CCCNCC1=CC(=CS1)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromothiophen-2-yl)methylamine typically involves the bromination of thiophene followed by the introduction of a propylamine group. One common method is the bromination of thiophene using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The resulting 4-bromothiophene is then subjected to a nucleophilic substitution reaction with propylamine under basic conditions to yield the desired product .
Industrial Production Methods
Industrial production of (4-Bromothiophen-2-yl)methylamine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SₙAr)
The bromine atom at the 4-position of the thiophene ring is susceptible to nucleophilic displacement under specific conditions due to the electron-withdrawing nature of the sulfur atom in the thiophene ring.
Example Reaction:
Key Conditions and Outcomes:
| Reaction Component | Details |
|---|---|
| Nucleophile | Primary/secondary amines, alkoxides, or thiols |
| Solvent | Polar aprotic solvents (e.g., DMF, DMSO) |
| Catalyst | None required; base (e.g., K₂CO₃) may enhance reactivity |
| Product | Substituted thiophene derivatives with improved solubility or bioactivity |
Mechanism:
-
Deprotonation of the nucleophile by a base.
-
Attack of the nucleophile at the electron-deficient C-4 position of the thiophene ring.
-
Elimination of bromide to restore aromaticity.
Transition Metal-Catalyzed Cross-Coupling
The bromine atom enables participation in palladium- or copper-catalyzed coupling reactions, forming carbon–carbon or carbon–heteroatom bonds.
Suzuki–Miyaura Coupling
Reaction Parameters:
| Parameter | Value |
|---|---|
| Catalyst | Pd(PPh₃)₄ (1–5 mol%) |
| Base | K₂CO₃ or Na₂CO₃ |
| Solvent | DMF/H₂O (4:1) or toluene/ethanol |
| Temperature | 80–100°C, reflux |
| Yield | 60–85% (estimated for analogous substrates) |
Applications:
-
Synthesis of biaryl thiophene derivatives for materials science or drug discovery.
Amine Functionalization Reactions
The tertiary amine group undergoes alkylation, acylation, or oxidation, depending on reaction conditions.
Acylation
Key Observations:
-
Reaction proceeds via nucleophilic attack of the amine on the acyl chloride.
-
Triethylamine neutralizes HCl, driving the reaction forward .
Product Stability:
-
Acylated derivatives show enhanced lipophilicity, impacting pharmacokinetic properties.
Coordination Chemistry and Metal Complexation
The amine group acts as a ligand for transition metals, forming complexes with catalytic or therapeutic potential.
Example with Copper:
Conditions:
Applications:
Electrophilic Aromatic Substitution (EAS)
The thiophene ring undergoes electrophilic substitution at the 5-position due to bromine’s meta-directing effect.
Nitration Example:
Regioselectivity:
-
Nitration occurs at the 5-position of the thiophene ring, confirmed by NMR analysis of analogous compounds.
Reductive Dehalogenation
The C–Br bond can be cleaved under reductive conditions to yield a des-bromo derivative.
Catalytic Hydrogenation:
Conditions:
-
Pressure: 1–3 atm H₂
-
Temperature: 25–50°C
-
Catalyst: 10% Pd/C (5–10 wt%)
Photochemical Reactions
UV irradiation induces homolytic cleavage of the C–Br bond, generating aryl radicals for further functionalization.
Radical Arylation:
Applications:
-
Synthesis of polymerizable monomers or photoactive materials.
Scientific Research Applications
(4-Bromothiophen-2-yl)methylamine is an organic molecule with a brominated thiophene ring and a propyl amine side chain. It has a molecular weight of approximately 262.21 g/mol. The bromine atom attached to the thiophene ring at the 4-position influences its chemical properties and biological activity. This compound has potential applications in medicinal chemistry and material science because of its unique structural characteristics.
Potential Applications
- Medicinal Chemistry Research indicates that bromothiophene compounds exhibit various biological activities. Some derivatives have shown effectiveness against bacterial strains, suggesting potential applications in developing new antibiotics. Studies on the interactions of (4-Bromothiophen-2-yl)methylamine with biological targets are essential for understanding its pharmacological profile. Research has focused on optimizing the compound's efficacy and safety profile in therapeutic applications.
- Material Science (4-Bromothiophen-2-yl)methylamine has potential applications in various fields.
Chemical Reactions
The bromine substituent on the thiophene ring influences the chemical behavior of (4-Bromothiophen-2-yl)methylamine, which can participate in various substitution reactions.
Structural Similarities
Several compounds share structural similarities with (4-Bromothiophen-2-yl)methylamine, each exhibiting unique properties:
| Compound Name | Structure Features | Notable Properties |
|---|---|---|
| (5-Bromothiophen-2-yl)methylamine | Bromination at 5-position of thiophene | Potentially different biological activities |
| (4-Chlorothiophen-2-yl)methylamine | Chlorine instead of bromine | Different reactivity and possibly lower toxicity |
| N-(4-Bromothiophen-2-yl)-N-methylprop-2-yn-1-amine | Alkynyl group addition | Enhanced electronic properties and potential applications |
Mechanism of Action
The mechanism of action of (4-Bromothiophen-2-yl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated thiophene ring can participate in π-π stacking interactions, while the propylamine group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Steric and Electronic Properties
Steric Parameters (A-values):
- Propyl group : A = 1.8 (moderate steric bulk) .
- t-Butyl group : A = 4.0 (high steric hindrance) .
- Methyl group : A = 1.7 (low steric bulk) .
The propyl chain in the target compound balances reactivity and steric accessibility, contrasting with bulkier substituents like t-butyl, which hinder molecular interactions, or smaller groups like methyl.
Electronic Effects :
- Bromothiophene : The bromine atom withdraws electron density via inductive effects, reducing the amine’s basicity compared to electron-donating substituents (e.g., methoxy or methyl).
- Fluorophenyl analogs : Compounds like (4-fluoro-2-methylphenyl)methylamine (EN300-169603) and (2,4-difluorophenyl)methylamine (EN300-32182) exhibit fluorine-induced electronegativity but lack sulfur’s polarizability .
Table 1: Key Structural Analogues and Properties
| Compound Name | Substituents | Molecular Formula | Molecular Weight | Key Features/Activity | Reference |
|---|---|---|---|---|---|
| (4-Bromothiophen-2-yl)methylamine | 4-Br-thiophene, propyl | C₈H₁₁BrNS | 232.15 | Bromothiophene enhances lipophilicity | |
| (4-Fluoro-2-methylphenyl)methylamine | 4-F-2-Me-phenyl, propyl | C₁₁H₁₆FN | 181.26 | Fluorine increases metabolic stability | |
| 2-(4-Bromo-2-fluorophenoxy)ethylamine | 4-Br-2-F-phenoxy, propyl | C₁₁H₁₅BrFNO | 276.15 | Phenoxy linker for receptor targeting | |
| [(4-Bromothiophen-2-yl)methyl][3-(dimethylamino)propyl]amine | 4-Br-thiophene, dimethylaminopropyl | C₁₀H₁₇BrN₂S | 277.22 | Tertiary amine for enhanced solubility | |
| (7-Chloroquinolon-4-yl)-[3-(2-methyl-5-nitroimidazol-1-yl)-propyl]-amine | Chloroquinoline, nitroimidazole | C₁₆H₁₆ClN₅O₂ | 357.79 | Anti-Plasmodium activity |
Key Observations :
- Heterocyclic Influence: Bromothiophene (target) vs. nitroimidazole (anti-malarial compound ) or quinoline () alters electronic profiles and biological target specificity.
- Linker Modifications: Propyl chains in the target compound vs. ethyl or dimethylaminopropyl groups () affect solubility and steric accessibility.
Biological Activity
(4-Bromothiophen-2-yl)methylamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships, and relevant case studies.
Synthesis of (4-Bromothiophen-2-yl)methylamine
The compound can be synthesized through various methods, including palladium-catalyzed reactions. For instance, the reaction of 4-bromo-2-methylaniline with 3-bromothiophene-2-carbaldehyde has been reported to yield high purity products through Suzuki cross-coupling reactions. The synthesis involves the formation of imines, which are crucial intermediates in drug development .
The biological activity of (4-Bromothiophen-2-yl)methylamine can be attributed to its interaction with various biological targets, including enzymes involved in neurotransmitter metabolism. Specifically, it has shown affinity towards amine oxidases, such as semicarbazide-sensitive amine oxidase (SSAO) and monoamine oxidase (MAO), which play significant roles in the metabolism of biogenic amines .
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of related thiophene compounds. For example, a series of bromothiophene derivatives were screened for their in vitro antimicrobial activity against several bacterial and fungal strains. The results indicated that these compounds exhibited significant antibacterial and antifungal activities, suggesting a potential therapeutic application for infections .
Structure-Activity Relationships (SAR)
The biological potency of (4-Bromothiophen-2-yl)methylamine can be enhanced by modifying its structure. Research indicates that the presence of electron-withdrawing groups (like bromine) on the thiophene ring increases the compound's reactivity towards biological targets. Additionally, variations in the alkyl chain length and branching can influence its binding affinity and selectivity towards specific receptors .
Case Studies
- Antidepressant-like Effects : In animal models, compounds with similar structures have demonstrated antidepressant-like effects by modulating serotonin levels through inhibition of MAO enzymes. This suggests that (4-Bromothiophen-2-yl)methylamine could have potential applications in treating mood disorders.
- Neuroprotective Properties : Some derivatives have shown neuroprotective effects against oxidative stress-induced neuronal damage, indicating their potential utility in neurodegenerative diseases .
Table 1: Biological Activity Summary of Related Compounds
| Compound Name | Biological Activity | Reference |
|---|---|---|
| (4-Bromothiophen-2-yl)methylamine | Antimicrobial, MAO inhibition | |
| 4-Methyl-thio-phenyl-propylamine | SSAO inhibition | |
| 3-Bromothiophene derivatives | Antibacterial/Fungal activity |
Table 2: Structure-Activity Relationship Insights
| Structural Feature | Effect on Activity |
|---|---|
| Electron-withdrawing groups | Increased reactivity |
| Alkyl chain length | Affects binding affinity |
| Bromine substitution | Enhances biological potency |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
